molecular formula C20H16F3N3O2 B2567210 1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one CAS No. 946376-30-3

1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one

Cat. No. B2567210
CAS RN: 946376-30-3
M. Wt: 387.362
InChI Key: OORVBJAUAPTISU-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups, including a 1,2,4-oxadiazole ring and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through a cyclization reaction. The trifluoromethyl group could be introduced using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-oxadiazole ring and the trifluoromethyl group are likely to be key structural features .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole ring might participate in nucleophilic or electrophilic substitution reactions, while the trifluoromethyl group could affect the compound’s reactivity and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Apoptosis Induction and Potential Anticancer Agents

Researchers have identified a compound structurally related to 1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one as a novel apoptosis inducer, showcasing its potential as an anticancer agent. This compound demonstrated activity against breast and colorectal cancer cell lines through the induction of apoptosis and cell cycle arrest. Molecular target identification revealed its interaction with TIP47, an IGF II receptor binding protein, underlining its therapeutic potential in oncology (Zhang et al., 2005).

Electronic and Optical Applications

In the realm of electronics and photonics, derivatives of 1,2,4-oxadiazole have been studied for their utility in organic light-emitting diodes (OLEDs) and as electron-transporting materials. One study synthesized oxadiazole derivatives that exhibited high electron mobility and efficiency as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent OLEDs. These findings indicate the compound's relevance in enhancing the performance and efficiency of OLEDs (Shih et al., 2015).

Antimicrobial Activities

Another angle of research has highlighted the synthesis of new 1,2,4-triazoles, derivatives of 1,2,4-oxadiazole, demonstrating antimicrobial activities. These compounds, through chemical modifications and evaluations, were found to possess significant antimicrobial properties, suggesting their application in developing new antimicrobial agents (Bayrak et al., 2009).

Donor-Acceptor Based Derivatives for Optoelectronics

The optoelectronic properties of donor-acceptor based derivatives of 1,3,4-oxadiazole have been explored, with findings indicating their potential for application in solar cells and optoelectronic devices. Studies demonstrate these compounds' ability to absorb in the visible region and exhibit high light-harvesting efficiency, essential characteristics for photovoltaic materials (Joshi & Ramachandran, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with a biological target to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile or reactive substance, it could pose a risk of fire or explosion .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in fields like pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

1-(4-methylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c1-12-2-8-16(9-3-12)26-11-14(10-17(26)27)19-24-18(25-28-19)13-4-6-15(7-5-13)20(21,22)23/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORVBJAUAPTISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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